tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride
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Overview
Description
tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluorinated piperidine ring, and a carbamate linkage. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride typically involves the following steps:
Formation of the piperidine ring: The piperidine ring is fluorinated at the 4-position using appropriate fluorinating agents.
Introduction of the carbamate group: The fluorinated piperidine is then reacted with tert-butyl chloroformate in the presence of a base to form the carbamate linkage.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the piperidine ring.
Reduction: Formation of reduced derivatives, potentially altering the piperidine ring or the carbamate linkage.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of various complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: : In biological research, tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride is used to study the effects of fluorinated piperidine derivatives on biological systems.
Industry: : It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorinated piperidine ring can enhance binding affinity and specificity, while the carbamate linkage can modulate the compound’s stability and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate
- tert-butyl N-[(4-chloropiperidin-4-yl)methyl]carbamate
- tert-butyl N-[(4-bromopiperidin-4-yl)methyl]carbamate
Comparison:
- Structural Differences : The primary difference lies in the substituent on the piperidine ring (fluorine, methyl, chlorine, bromine).
- Reactivity : The presence of different substituents can significantly influence the reactivity and chemical behavior of the compounds.
- Applications : Each compound may have unique applications based on its specific properties, such as binding affinity, stability, and reactivity.
Conclusion
tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes
Properties
CAS No. |
1354351-30-6 |
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Molecular Formula |
C11H22ClFN2O2 |
Molecular Weight |
268.75 g/mol |
IUPAC Name |
tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H21FN2O2.ClH/c1-10(2,3)16-9(15)14-8-11(12)4-6-13-7-5-11;/h13H,4-8H2,1-3H3,(H,14,15);1H |
InChI Key |
BJZKYSGISHYROW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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